5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one: is a complex organic compound that features a combination of benzimidazole, pyrrole, and nitrophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Construction of the pyrrole ring: This might involve the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the nitrophenyl group: This can be done via nitration of a suitable phenyl precursor followed by methoxylation.
Final assembly: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production would likely scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one: may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzimidazole and pyrrole rings can interact with biological targets such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering signal transduction pathways.
DNA/RNA: Intercalating into nucleic acids and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.
Pyrrole derivatives: Often used in pharmaceuticals for their anti-inflammatory and anticancer properties.
Nitrophenyl compounds: Commonly used in the synthesis of dyes and pigments.
Uniqueness
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one: is unique due to the combination of these functional groups, which may confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-27-15-7-6-10(23(25)26)8-13(15)22-9-14(24)16(17(22)19)18-20-11-4-2-3-5-12(11)21-18/h2-8H,9,19H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAUBLOCDZVVBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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